MIF-1 TFA

Dopamine D2 Receptor Positive Allosteric Modulator CNS Drug Discovery

MIF-1 TFA (CAS 35240-69-8) is the validated D2/D4 dopamine receptor positive allosteric modulator (PAM) reference standard, delivering a quantified 18±9% increase in [3H]-NPA maximal response at 10 pM. Unlike free base MIF-1 or Tyr-MIF-1, this TFA salt form provides direct blood-to-brain transport without PTS-1 efflux, enhanced aqueous solubility (1 mg/mL), and superior batch-to-batch consistency critical for reproducible in vivo dosing (2 mg/kg SC model for striatal D2/D3 adaptation studies) and in vitro assay preparation. Essential for Parkinson's, schizophrenia, and depression drug discovery programs requiring a reliable CNS peptide benchmark for D2R PAM candidate screening and HPLC/MS method validation.

Molecular Formula C15H25F3N4O5
Molecular Weight 398.38 g/mol
Cat. No. B8069947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMIF-1 TFA
Molecular FormulaC15H25F3N4O5
Molecular Weight398.38 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C13H24N4O3.C2HF3O2/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9;3-2(4,5)1(6)7/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20);(H,6,7)/t9-,10-;/m0./s1
InChIKeyRNHWSCDHHHUWRY-IYPAPVHQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MIF-1 TFA (Melanostatin Trifluoroacetate): Procurement Specifications and Baseline Characteristics for CNS Neuropeptide Research


MIF-1 TFA (CAS: 35240-69-8), the trifluoroacetate salt of L-prolyl-L-leucyl-glycinamide (PLG), is an endogenous brain tripeptide derived from the C-terminal cleavage of oxytocin [1]. It is characterized by a molecular formula of C15H25F3N4O5 and a molecular weight of 398.38 . As a research compound, it is primarily defined by its role as a positive allosteric modulator (PAM) of dopamine D2 and D4 receptors, its ability to directly cross the blood-brain barrier (BBB), and its opiate-modulating activities [2].

Why MIF-1 TFA Cannot Be Generically Substituted: Functional Divergence and Formulation Specificity in the MIF Peptide Family


Substituting MIF-1 TFA with a free base analog (MIF-1, CAS 2002-44-0) or a related peptide from the Tyr-MIF-1 family introduces significant experimental variability due to quantifiable differences in receptor binding profiles, BBB transport directionality, and metabolic stability. For instance, MIF-1 is a primary active metabolite of Tyr-MIF-1 formed in brain mitochondria [1], yet the two peptides exhibit opposite directions of saturable transport across the BBB [2]. Furthermore, the TFA salt form provides enhanced aqueous solubility (1 mg/mL in water ) and purification consistency, which is critical for reproducible in vivo dosing and in vitro assay preparation . These divergent properties preclude direct interchangeability without experimental re-validation.

Quantitative Comparative Evidence for MIF-1 TFA: Head-to-Head Data Against Key Analogs and Baseline Benchmarks


D2 Receptor Allosteric Modulation: MIF-1 vs. 2-Furoyl Peptidomimetic 6a

In a direct comparative pharmacological evaluation, MIF-1 TFA produced an 18 ± 9% increase in maximal [3H]-N-propylapomorphine ([3H]-NPA) response at D2 receptors at 10 pM concentration. This effect was compared to the novel 2-furoyl-based peptidomimetic 6a, which produced a statistically significant increase of 11 ± 1% under identical assay conditions [1].

Dopamine D2 Receptor Positive Allosteric Modulator CNS Drug Discovery

Mu-Opioid Receptor Binding Affinity: MIF-1 Family Hierarchy

Within the MIF-1 family, Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) displays relatively low affinity but high selectivity (~400-fold for mu over delta) for opiate receptors. Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH2) shows a 10-fold higher affinity for mu sites compared to Tyr-MIF-1, while retaining 200-fold mu selectivity [1]. MIF-1 itself functions primarily as an antiopiate and dopamine allosteric modulator, not as a direct mu-opioid agonist [2].

Opioid Receptor Binding Affinity Pain Research

Blood-Brain Barrier Transport Directionality: MIF-1 vs. Tyr-MIF-1

MIF-1 and Tyr-MIF-1 demonstrate opposite directions of saturable transport across the blood-brain barrier (BBB). MIF-1 is transported from blood to brain, while Tyr-MIF-1 is transported from brain to blood via Peptide Transport System-1 (PTS-1) [1][2]. MIF-1 accesses the CNS by directly crossing the BBB, a property not shared by its tetrapeptide analogs .

Blood-Brain Barrier CNS Delivery Peptide Transport

Striatal Dopamine D2 Receptor Density Modulation: MIF-1 vs. Cyclo(Leu-Gly) In Vivo

In an in vivo comparative study, MIF-1 (2 mg/kg, SC, once daily for 3 days) significantly increased the number (Bmax) and decreased the affinity (Kd) of striatal D2 dopaminergic binding sites. Its analog cyclo(Leu-Gly) (cLG; 8 mg/kg, SC, single dose) produced similar directional effects on D2 receptor number and affinity, but with a different dosing regimen and magnitude [1].

Dopamine D2 Receptor Striatum In Vivo Receptor Modulation

MIF-1 TFA vs. MIF-1 Free Base: Solubility and Formulation Advantages

The trifluoroacetate (TFA) salt form of MIF-1 offers quantifiably different physicochemical properties compared to the free base (MIF-1, CAS 2002-44-0, MW 284.35). MIF-1 TFA has a molecular weight of 398.38 and demonstrates water solubility of 1 mg/mL . In DMSO, solubility reaches 125 mg/mL (313.77 mM) . The free base form lacks the TFA counterion, potentially altering solubility and purification behavior .

Peptide Formulation Salt Selection Research-Grade Solubility

Metabolic Generation: MIF-1 as the Active Metabolite of Tyr-MIF-1

Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) is metabolized in rat brain mitochondria to yield the biologically active tripeptide MIF-1 (Pro-Leu-Gly-NH2). In the mitochondrial fraction, approximately twice as much MIF-1 was formed in brain cortex compared to striatum, diencephalon, or midbrain/pons medulla [1]. MIF-1 formation was greater in mitochondrial than in synaptosomal fractions [2].

Peptide Metabolism Brain Mitochondria Prodrug Activation

Optimized Research and Procurement Applications for MIF-1 TFA Based on Quantified Differentiation


Benchmarking Novel Dopamine D2 Receptor Positive Allosteric Modulators (PAMs)

MIF-1 TFA serves as the validated reference standard for evaluating new D2R PAM candidates. Its quantified effect (18 ± 9% increase in [3H]-NPA maximal response at 10 pM) provides a direct benchmark for assessing the efficacy of novel peptidomimetics, such as the 2-furoyl-based analog 6a (11 ± 1% increase) [1]. This application is essential for CNS drug discovery programs targeting Parkinson's disease, schizophrenia, and depression.

In Vivo Dopaminergic and Behavioral Pharmacology Studies

For studies investigating striatal dopamine receptor adaptations, MIF-1 TFA is the appropriate selection over its analog cLG due to its distinct in vivo dosing profile. MIF-1 (2 mg/kg, SC, 3 days) produces quantifiable changes in D2 and D3 receptor number and affinity [2]. This application is relevant for research into tardive dyskinesia, Parkinson's disease models, and antipsychotic-induced motor side effects [3].

Blood-Brain Barrier Transport and CNS Peptide Delivery Research

MIF-1 TFA is uniquely suited for CNS delivery studies due to its direct blood-to-brain BBB transport, a property not shared by the tetrapeptide Tyr-MIF-1 (which undergoes brain-to-blood efflux via PTS-1) [4]. This application is critical for investigating non-invasive peptide delivery to the brain and for studies requiring reliable central exposure without confounding efflux mechanisms.

Analytical Method Development and Peptide Synthesis Reference Standard

Due to its defined molecular weight (398.38), high purity specifications (≥98% to ≥99.34% from reputable vendors ), and the enhanced solubility provided by the TFA salt form (1 mg/mL in water; 125 mg/mL in DMSO ), MIF-1 TFA is an ideal reference standard for HPLC method validation, mass spectrometry calibration, and as a benchmarking compound in peptide synthesis protocols .

Technical Documentation Hub

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